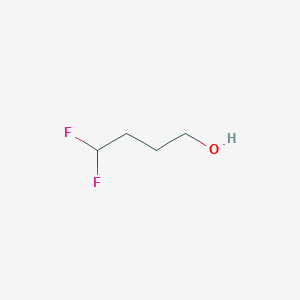
4,4-Difluorobutan-1-ol
Übersicht
Beschreibung
4,4-Difluorobutan-1-ol is a compound with the molecular formula C4H8F2O . It has a molecular weight of 110.1 . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of 4,4-Difluorobutan-1-ol consists of 4 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Complexation and Molecular Interactions
- Complexation with Pillar[5]arenes : 4,4-Difluorobutan-1-ol demonstrates interpenetrated complex formation when interacting with pillar[5]arenes, primarily driven by dispersive forces. This indicates its potential in molecular recognition and host-guest chemistry (Shu et al., 2012).
Chemical Synthesis and Reactions
- Synthesis and Nucleophilic Reactions : The compound plays a role in the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides, showcasing its utility in organic synthesis (Paleta et al., 2000).
- Formation of Difluorodienes : It is involved in the formation of difluorodienes through the dehydrobromination of dibromo-difluorobutanes, demonstrating its role in the synthesis of complex organic molecules (Elsheimer et al., 1996).
Structural and Conformational Studies
- Gas-Phase Electron Diffraction Studies : The structure and conformation of 4,4-difluorobutane have been determined using gas-phase electron diffraction, aiding in understanding its molecular geometry and behavior (Krosley et al., 1995).
- Conformational Analysis in Fluorobutanones : Studies on fluorobutanones provide insights into the conformational isomerism of molecules containing 4,4-difluorobutane, which is critical for understanding molecular dynamics and interactions (Abraham et al., 1999).
Application in Material Science
- Super Wetting Performance of Fluorinated Polymers : Fluorinated polymers containing short perfluorobutyl side chains, derived from 4,4-difluorobutane, demonstrate excellent water- and oil-repellent properties on diverse substrates. This has implications in nonstick and self-cleaning applications (Jiang et al., 2016).
Biomedical Applications
- Microbubble Size Isolation : The compound is used in the generation of lipid-coated, perfluorobutane-filled microbubbles, which have applications in ultrasound imaging and targeted drug delivery (Feshitan et al., 2009).
Electrochemistry
- Electrolyte Additives in Lithium-Ion Batteries : Difluoroalkenes, including derivatives of 4,4-difluorobutane, are investigated as electrolyte additives in lithium-ion batteries to enhance solid electrolyte interphase formation, indicating its role in advanced battery technology (Kubota et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4-difluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVCDDZUOAMMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorobutan-1-ol | |
CAS RN |
272440-79-6 | |
| Record name | 4,4-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



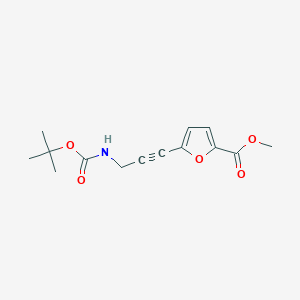
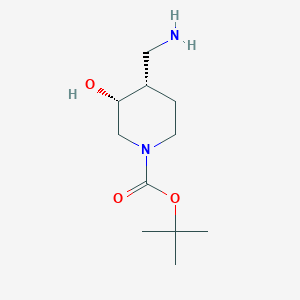
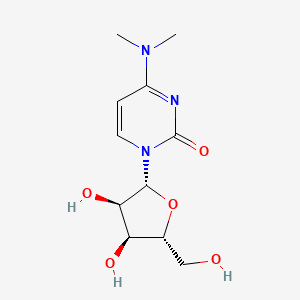

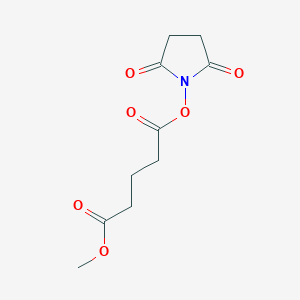
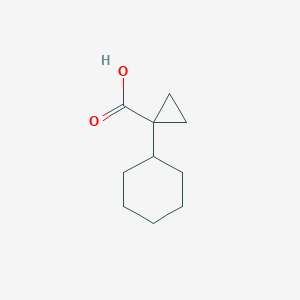
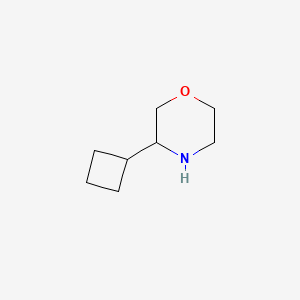
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
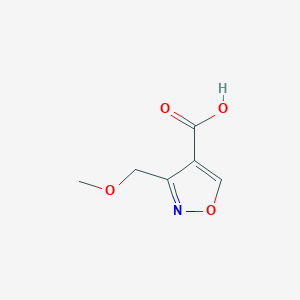
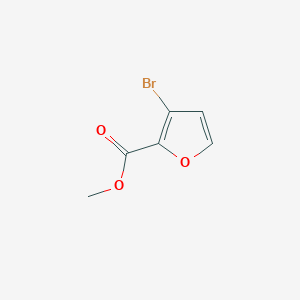

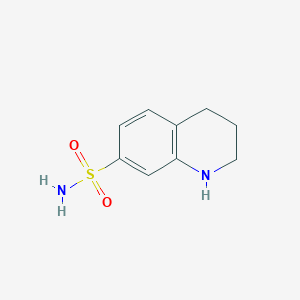

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)